molecular formula C9H19NOS B13006618 2-Methyl-3-(thietan-3-ylamino)pentan-2-ol

2-Methyl-3-(thietan-3-ylamino)pentan-2-ol

Cat. No.: B13006618
M. Wt: 189.32 g/mol
InChI Key: INOSRMFYIFPSLZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(thietan-3-ylamino)pentan-2-ol is an organic compound with the molecular formula C9H19NOS It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(thietan-3-ylamino)pentan-2-ol typically involves the reaction of 2-methyl-3-pentanone with thietane-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(thietan-3-ylamino)pentan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The thietane ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thietane derivatives.

Scientific Research Applications

2-Methyl-3-(thietan-3-ylamino)pentan-2-ol has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(thietan-3-ylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. The thietane ring and the amino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

2-Methyl-3-(thietan-3-ylamino)pentan-2-ol can be compared with other similar compounds, such as:

    2-Methyl-3-(thiolan-3-ylamino)pentan-2-ol: This compound has a thiolane ring instead of a thietane ring, which affects its chemical properties and reactivity.

    2-Methyl-3-(tetrahydrothiophen-3-ylamino)pentan-2-ol: The presence of a tetrahydrothiophene ring in this compound results in different steric and electronic effects.

    2-Methyl-3-(thietan-3-ylamino)hexan-2-ol:

The uniqueness of this compound lies in its specific structural features, such as the thietane ring and the amino group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

2-methyl-3-(thietan-3-ylamino)pentan-2-ol

InChI

InChI=1S/C9H19NOS/c1-4-8(9(2,3)11)10-7-5-12-6-7/h7-8,10-11H,4-6H2,1-3H3

InChI Key

INOSRMFYIFPSLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)O)NC1CSC1

Origin of Product

United States

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